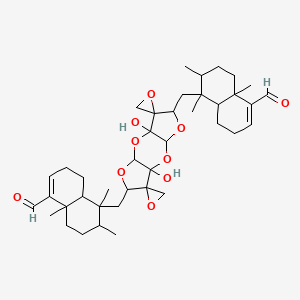

Clerocidin

Description

Properties

CAS No. |

87501-14-2 |

|---|---|

Molecular Formula |

C40H56O10 |

Molecular Weight |

696.9 g/mol |

InChI |

InChI=1S/C40H56O10/c1-23-13-15-33(3)25(19-41)9-7-11-27(33)35(23,5)17-29-37(21-45-37)39(43)31(47-29)49-40(44)32(50-39)48-30(38(40)22-46-38)18-36(6)24(2)14-16-34(4)26(20-42)10-8-12-28(34)36/h9-10,19-20,23-24,27-32,43-44H,7-8,11-18,21-22H2,1-6H3 |

InChI Key |

LKJYEAJRWPUOGW-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C1(C)CC3C4(CO4)C5(C(O3)OC6(C(O5)OC(C67CO7)CC8(C(CCC9(C8CCC=C9C=O)C)C)C)O)O)CCC=C2C=O)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3C4(CO4)C5(C(O3)OC6(C(O5)OC(C67CO7)CC8(C(CCC9(C8CCC=C9C=O)C)C)C)O)O)CCC=C2C=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antibiotic PR 1350 clerocidin PR 1350 PR 1381 PR 1383 PR-1350 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Clerocidin: Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerocidin is a diterpenoid natural product first isolated from the fungus Oidiodendron truncatum. Initially identified as a bacterial DNA gyrase inhibitor, subsequent research has revealed its potent activity against mammalian type II topoisomerases, establishing it as a valuable tool for studying topoisomerase function and a potential scaffold for novel anticancer agents. This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and mechanism of action of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this complex molecule. Detailed protocols for key experiments are provided, and critical molecular interactions and experimental workflows are visualized using Graphviz diagrams.

Discovery and Origin

This compound was first reported in the early 1980s as an antibiotic isolated from the fermentation broth of the fungus Oidiodendron truncatum.[1][2] The producing organism is a soil-dwelling fungus, and the discovery of this compound was part of broader screening programs for novel antimicrobial agents from natural sources. The structure of this compound, a complex diterpenoid, was elucidated through spectroscopic methods.[3] Its unique chemical architecture, featuring a strained epoxide ring and an α-ketoaldehyde function, hinted at a reactive molecule with the potential for covalent interactions with biological macromolecules.[4][5]

Biological Activity and Cytotoxicity

This compound exhibits a broad spectrum of biological activity, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines. Its primary molecular targets are type II DNA topoisomerases, including bacterial DNA gyrase and human topoisomerase IIα and IIβ.

Antibacterial Activity

This compound's initial discovery was driven by its antibacterial properties. It is a potent inhibitor of bacterial DNA gyrase, an essential enzyme responsible for managing DNA topology during replication and transcription.[5]

Anticancer Activity

The cytotoxic effects of this compound against cancer cells are primarily attributed to its inhibition of human topoisomerase II. By stabilizing the covalent enzyme-DNA cleavage complex, this compound induces irreversible double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.

Table 1: Inhibitory and Cytotoxic Activity of this compound

| Target/Cell Line | Assay Type | Value | Reference |

| Streptococcus pneumoniae DNA Gyrase | DNA Supercoiling Inhibition | IC₅₀: 40 µM | [6] |

| pBR322 Plasmid DNA | DNA Linearization | CC₂₅: 20-40 µM | [7] |

| Human Cancer Cell Lines | Cytotoxicity | IC₅₀ values vary by cell line and are generally in the low micromolar range. | |

| (Further quantitative data will be added as it becomes available from ongoing research) |

Mechanism of Action: DNA Alkylation and Topoisomerase II Poisoning

The molecular mechanism of this compound's action is multifaceted, involving direct DNA alkylation and the poisoning of type II topoisomerases.

Covalent DNA Adduct Formation

This compound's reactivity stems from its electrophilic epoxide and α-ketoaldehyde moieties. It preferentially alkylates the N7 position of guanine (B1146940) residues, particularly those in single-stranded DNA regions or at the -1 position relative to the topoisomerase II cleavage site.[8][9] This alkylation can lead to depurination and subsequent DNA strand scission.

Caption: Mechanism of DNA alkylation by this compound.

Topoisomerase II Poisoning

This compound acts as a topoisomerase II poison by trapping the enzyme in its cleavage complex with DNA. The enzyme normally introduces transient double-strand breaks to allow for DNA strand passage, but this compound's interaction, particularly the alkylation of guanine at the -1 position of the cleavage site, converts this transient break into a permanent, irreversible lesion.[5][8] This leads to an accumulation of double-strand breaks, triggering downstream cellular responses such as cell cycle arrest and apoptosis.

Caption: Mechanism of topoisomerase II poisoning by this compound.

Experimental Protocols

Isolation of this compound from Oidiodendron truncatum

Note: This is a generalized protocol. Specific yields and optimal conditions may vary.

-

Fermentation: Culture Oidiodendron truncatum in a suitable liquid medium (e.g., potato dextrose broth) under aerobic conditions at 25-28°C for 14-21 days.

-

Extraction of Broth:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the filtered broth multiple times with an equal volume of ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Extraction of Mycelium:

-

Dry the mycelium and extract with methanol (B129727) or acetone.

-

Concentrate the solvent to yield a crude mycelial extract.

-

-

Chromatographic Purification:

-

Subject the crude extracts to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

-

Monitor fractions by thin-layer chromatography (TLC) and combine fractions containing this compound.

-

Further purify the combined fractions using high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to obtain pure this compound.

-

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex.

-

Reaction Mixture Preparation (on ice):

-

To a microcentrifuge tube, add the following components in order:

-

Nuclease-free water

-

5x Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA)

-

1 mM ATP

-

Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 10-20 ng/µL.

-

This compound (or vehicle control) at the desired concentration.

-

-

-

Enzyme Addition and Incubation:

-

Add purified human topoisomerase IIα to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 1% SDS and 250 µg/mL Proteinase K.

-

Incubate at 50°C for 30-60 minutes to digest the protein.

-

-

Analysis of DNA Products:

-

Add loading dye to the samples.

-

Separate the DNA products by electrophoresis on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.

-

Visualize the DNA bands under UV light. The conversion of supercoiled plasmid to linear and nicked forms indicates topoisomerase II-mediated DNA cleavage.[10][11]

-

Experimental and Drug Discovery Workflow

The discovery and characterization of a natural product like this compound follows a general workflow from initial screening to preclinical evaluation.

Caption: General workflow for natural product drug discovery.

Conclusion and Future Directions

This compound remains a fascinating and important natural product for several reasons. Its unique mechanism of inducing irreversible DNA damage through topoisomerase II poisoning provides a powerful tool for studying DNA repair pathways and the cellular response to DNA damage. The complexity of its structure presents a significant challenge for total synthesis, yet also offers numerous opportunities for the generation of novel analogs with improved therapeutic indices. Future research will likely focus on elucidating the downstream signaling pathways activated by this compound-induced DNA damage, identifying potential resistance mechanisms, and developing synthetic strategies to create simplified, yet potent, this compound-based anticancer agents. The in-depth understanding of its discovery, origin, and mechanism of action detailed in this guide serves as a critical foundation for these future endeavors.

References

- 1. Concerted bis-alkylating reactivity of this compound towards unpaired cytosine residues in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound selectively modifies the gyrase-DNA gate to induce irreversible and reversible DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flowchart Creation [developer.mantidproject.org]

- 7. sketchviz.com [sketchviz.com]

- 8. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Producing irreversible topoisomerase II-mediated DNA breaks by site-specific Pt(II)-methionine coordination chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Clerocidin-Producing Organism: Oidiodendron truncatellum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerocidin is a potent diterpenoid antibiotic with significant activity against bacterial DNA gyrase, making it a molecule of interest for novel antimicrobial drug development.[1] This technical guide provides a comprehensive overview of the primary producing organism, the fungus Oidiodendron truncatellum, with a focus on the biosynthesis of this compound, optimized production strategies, and detailed experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

The Producing Organism: Oidiodendron truncatellum

This compound is a secondary metabolite produced by the filamentous fungus Oidiodendron truncatellum.[2] This fungus belongs to the phylum Ascomycota and is often found in soil and as an endophyte in plants. While several species of Oidiodendron are known to produce a variety of secondary metabolites, O. truncatellum has been specifically identified as a source of the clerodane diterpene, this compound.[3] The production of such bioactive compounds highlights the potential of this fungal genus as a source for novel therapeutics.

Biosynthesis of this compound

The biosynthesis of this compound, a clerodane diterpene, is proposed to follow the general pathway for this class of compounds, originating from the mevalonate (B85504) (MVA) pathway. The key steps are outlined below and illustrated in the accompanying diagram.

Proposed Biosynthetic Pathway of this compound:

The biosynthesis of the clerodane scaffold initiates with the cyclization of geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid precursor.[4] This cyclization is catalyzed by a diterpene synthase, leading to the formation of a labdane-type intermediate.[4] Subsequent rearrangement reactions, including methyl and hydride shifts, are thought to form the characteristic decalin ring system of the clerodane skeleton.[4] Further enzymatic modifications, such as oxidation, epoxidation, and esterification, are required to yield the final this compound molecule. While the specific enzymes and gene cluster responsible for this compound biosynthesis in Oidiodendron truncatellum have not yet been fully elucidated, the proposed pathway provides a framework for future genomic and biochemical investigations.

References

- 1. A fungal sesquiterpene biosynthesis gene cluster critical for mutualist-pathogen transition in Colletotrichum tofieldiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. Evolution of Chemical Diversity in a Group of Non-Reduced Polyketide Gene Clusters: Using Phylogenetics to Inform the Search for Novel Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

The Quest for Clerocidin: A Technical Guide to its Isolation from Oidiodendron truncatum

An in-depth examination of the methodologies for isolating the potent natural product clerocidin, tailored for researchers, scientists, and drug development professionals. This guide synthesizes available data on the cultivation, extraction, and purification of metabolites from the fungus Oidiodendron truncatum, the known producer of this compound. While a specific, detailed protocol for this compound isolation remains elusive in publicly accessible literature, this document provides a comprehensive framework based on the isolation of analogous compounds from the same fungal source.

Introduction

This compound, a member of the clerodane diterpenoid class of natural products, has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial and antitumor properties. Its complex chemical structure presents a formidable challenge for synthetic chemists, making isolation from its natural source, the fungus Oidiodendron truncatum, a critical avenue for obtaining this valuable compound for further research and development. This guide outlines the key steps and methodologies involved in the isolation and purification of secondary metabolites from Oidiodendron truncatum, providing a foundational protocol that can be adapted and optimized for the specific target of this compound.

Fungal Cultivation and Fermentation

The initial and one of the most critical stages in the isolation of this compound is the successful cultivation of Oidiodendron truncatum. The production of secondary metabolites is highly dependent on the growth conditions of the fungus. While specific details for maximizing this compound yield are not extensively documented, general protocols for the cultivation of this fungus for the production of other metabolites, such as oidiolactones, provide a solid starting point.

Table 1: Fungal Cultivation Parameters for Oidiodendron truncatum

| Parameter | Condition | Notes |

| Culture Medium | Potato Dextrose Agar (PDA) or similar nutrient-rich agar | For initial culture growth and maintenance. |

| Fermentation Medium | Liquid broth (e.g., Potato Dextrose Broth) | For large-scale production of secondary metabolites. |

| Temperature | 20-25 °C | Optimal range for fungal growth and metabolite production. |

| Incubation Time | 14-28 days | Sufficient time for biomass accumulation and secondary metabolite synthesis. |

| Agitation | Shaking or static culture | Method can influence metabolite profile and yield. |

Experimental Protocol: Fungal Cultivation

-

Inoculation: Aseptically transfer a small piece of mycelium from a mature PDA plate of Oidiodendron truncatum to a flask containing sterile liquid fermentation medium.

-

Incubation: Incubate the flask at 22-24°C on a rotary shaker at 150 rpm for 21 days, or as a static culture for a similar duration.

-

Monitoring: Periodically monitor the culture for growth and signs of contamination.

Extraction of Secondary Metabolites

Following the fermentation period, the next step is to extract the secondary metabolites, including this compound, from both the fungal mycelium and the culture broth. A multi-step extraction process is typically employed to ensure the efficient recovery of compounds with varying polarities.

Experimental Protocol: Extraction

-

Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter medium.

-

Mycelial Extraction:

-

Dry the collected mycelium.

-

Perform exhaustive extraction of the dried mycelium with a polar organic solvent such as methanol (B129727) or ethyl acetate. This can be done through maceration or Soxhlet extraction.

-

Combine the solvent extracts and concentrate under reduced pressure to obtain the crude mycelial extract.

-

-

Broth Extraction:

-

Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent, typically ethyl acetate.

-

Repeat the extraction multiple times to ensure complete recovery of the metabolites.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude broth extract.

-

Purification of this compound

The crude extracts obtained from the mycelium and broth are complex mixtures containing numerous compounds. A series of chromatographic techniques are required to isolate and purify this compound. While the precise parameters for this compound are not available, a general workflow can be inferred from the purification of other diterpenoids from fungal sources.

Table 2: General Chromatographic Purification Parameters for Fungal Diterpenoids

| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient) | Detection |

| Vacuum Liquid Chromatography (VLC) | Silica (B1680970) Gel | Hexane (B92381)/Ethyl Acetate (step gradient) | TLC with UV visualization |

| Column Chromatography | Silica Gel or C18 Reverse Phase Silica | Hexane/Ethyl Acetate or Methanol/Water (gradient) | UV detector or fraction collection and TLC analysis |

| Preparative HPLC | C18 Reverse Phase Column | Acetonitrile (B52724)/Water or Methanol/Water (isocratic or gradient) | UV/Vis or Diode Array Detector (DAD) |

Experimental Protocol: Purification

-

Initial Fractionation (VLC):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed extract onto a silica gel column packed for VLC.

-

Elute with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify fractions containing compounds with the expected characteristics of this compound.

-

-

Column Chromatography:

-

Pool the fractions of interest from the VLC.

-

Subject the pooled fractions to further separation by gravity column chromatography or Medium Pressure Liquid Chromatography (MPLC) using either normal phase (silica gel) or reverse phase (C18) stationary phase.

-

Employ a gradient elution system to separate the components.

-

Monitor the elution profile using a UV detector or by collecting and analyzing fractions by TLC.

-

-

Final Purification (Preparative HPLC):

-

Subject the semi-purified fractions containing this compound to preparative High-Performance Liquid Chromatography (HPLC).

-

Utilize a C18 reverse-phase column with a suitable mobile phase, such as a gradient of acetonitrile in water.

-

Monitor the separation at a specific wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined to confirm its identity as this compound. This is achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Structure Elucidation

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight and molecular formula (High-Resolution MS). |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Proton environment and connectivity. |

| ¹³C NMR | Carbon skeleton and functional groups. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and stereochemistry. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., carbonyls, hydroxyls). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores and conjugated systems. |

Visualizing the Workflow

To provide a clear overview of the entire isolation process, the following diagrams illustrate the key stages.

Caption: Overall workflow for the isolation and identification of this compound.

Conclusion

An In-depth Technical Guide on the Biosynthesis of Clerodane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerodane diterpenoids represent a large and structurally diverse class of natural products with a wide array of biological activities, including anti-inflammatory, antimicrobial, insect antifeedant, and psychoactive properties. A prominent example is Salvinorin A, a potent kappa-opioid receptor agonist with significant therapeutic potential. The intricate biosynthetic pathways leading to these complex molecules are of great interest for metabolic engineering and synthetic biology applications aimed at sustainable production and the generation of novel derivatives. This technical guide provides a comprehensive overview of the core biosynthetic pathway of clerodane diterpenoids, detailing the key enzymatic steps, methodologies for gene discovery and functional characterization, and the regulatory networks that govern their production. Quantitative data is summarized, and detailed experimental protocols are provided to facilitate further research in this field.

Core Biosynthetic Pathway

The biosynthesis of clerodane diterpenoids originates from the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), which is primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. The formation of the characteristic bicyclic clerodane skeleton is a multi-step enzymatic process involving two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

The initial committed step is the cyclization of the linear GGPP molecule. This is typically a two-step process catalyzed by two distinct types of diTPSs:

-

Class II Diterpene Synthase: A protonation-initiated cyclization of GGPP is catalyzed by a class II diTPS to form a bicyclic labdadienyl/copalyl pyrophosphate (CPP) intermediate. In the case of salvinorin A biosynthesis in Salvia divinorum, the enzyme ent-copalyl diphosphate (B83284) synthase (CPS) is involved.[1]

-

Class I Diterpene Synthase: The CPP intermediate is then further rearranged and cyclized by a class I diTPS to yield the core clerodane scaffold. For instance, in salvinorin A biosynthesis, a kaurene synthase-like (KSL) enzyme is responsible for this step.

Following the formation of the initial clerodane skeleton, a series of oxidative modifications are carried out by CYPs. These enzymes introduce hydroxyl groups and other functionalities, leading to the vast structural diversity observed in this class of compounds. For example, enzymes from the CYP76AH subfamily have been implicated in the biosynthesis of various diterpenoids, including those in Salvia species.[2]

Further decorations of the scaffold by other enzyme classes, such as reductases, acetyltransferases, and methyltransferases, lead to the final bioactive clerodane diterpenoids. The biosynthesis of the well-studied neoclerodane, Salvinorin A, serves as an excellent model for the pathway. In its final steps, a specific methyltransferase catalyzes the methylation of a carboxyl group.[3]

// Nodes GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; CPP [label="ent-Copalyl Diphosphate (ent-CPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clerodane_Scaffold [label="Clerodane Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidized_Scaffold [label="Oxidized Clerodane Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Clerodane Diterpenoids", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0]; invis3 [shape=point, width=0]; invis4 [shape=point, width=0];

// Edges GGPP -> CPP [label="Class II diTPS (e.g., CPS)", color="#4285F4"]; CPP -> Clerodane_Scaffold [label="Class I diTPS (e.g., KSL)", color="#4285F4"]; Clerodane_Scaffold -> Oxidized_Scaffold [label="Cytochrome P450s (CYPs)", color="#EA4335"]; Oxidized_Scaffold -> Final_Product [label="Other enzymes\n(e.g., Methyltransferases, Acetyltransferases)", color="#34A853"]; } dot Caption: Core biosynthetic pathway of clerodane diterpenoids.

Quantitative Data

Quantitative analysis of clerodane diterpenoid biosynthesis is crucial for understanding pathway efficiency and for guiding metabolic engineering strategies. While comprehensive kinetic data for all enzymes across the multitude of clerodane pathways are not yet available, some key quantitative parameters have been reported.

| Parameter | Value | Compound/Enzyme | Organism/System | Reference(s) |

| Metabolite Concentration | ||||

| Salvinorin A in dried leaves | 0.89 - 3.7 mg/g | Salvinorin A | Salvia divinorum | |

| Salvinorin A in commercial products | 1.54 mg/g (raw leaves) to 53.2 mg/g (extracts) | Salvinorin A | Salvia divinorum | [4] |

| 16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide in dried leaves | ~7 mg/g (0.7%) | Clerodane Diterpenoid | Justicia insularis | [5] |

| Engineered Production | ||||

| Terpentetriene Titer | 66 ± 4 mg/L | Terpentetriene | Escherichia coli | [6] |

| ent-Kaurene Titer | 113 ± 7 mg/L | ent-Kaurene | Escherichia coli | [6] |

| Enzyme Kinetics | ||||

| Km for Crotonolide G | 13.9 µM | CYP728D26 | Salvia divinorum | |

| Kd for Lanosterol | 6.7 µM | CYP51F1 | Candida albicans | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of clerodane diterpenoid biosynthesis.

Gene Discovery via Transcriptome Analysis

Objective: To identify candidate genes involved in clerodane diterpenoid biosynthesis.

Methodology:

-

RNA Isolation and Sequencing: Isolate total RNA from tissues known to produce clerodane diterpenoids (e.g., glandular trichomes of Salvia divinorum leaves). Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

De Novo Transcriptome Assembly: Assemble the high-quality reads into transcripts using software like Trinity, especially when a reference genome is unavailable.

-

Functional Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using tools like BLAST.

-

Differential Expression and Co-expression Analysis: Identify transcripts that are highly and specifically expressed in the target tissue compared to non-producing tissues. Perform co-expression analysis to find genes that have similar expression patterns to known terpenoid biosynthesis genes (e.g., GGPP synthase), as genes in the same pathway are often co-regulated.[8][9]

-

Candidate Gene Selection: Select candidate diTPS and CYP genes based on their annotation and expression profiles for subsequent functional characterization.

// Nodes Start [label="Plant Tissue Collection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Seq [label="RNA Isolation & Sequencing", fillcolor="#F1F3F4", fontcolor="#202124"]; Assembly [label="Transcriptome Assembly", fillcolor="#F1F3F4", fontcolor="#202124"]; Annotation [label="Functional Annotation", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Differential Expression &\nCo-expression Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Selection [label="Candidate Gene Selection", fillcolor="#FBBC05", fontcolor="#202124"]; Functional_Char [label="Functional Characterization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> RNA_Seq [color="#4285F4"]; RNA_Seq -> Assembly [color="#4285F4"]; Assembly -> Annotation [color="#4285F4"]; Annotation -> Analysis [color="#4285F4"]; Analysis -> Selection [color="#4285F4"]; Selection -> Functional_Char [color="#34A853"]; } dot Caption: Workflow for gene discovery in clerodane biosynthesis.

Heterologous Expression and Purification of Diterpene Synthases

Objective: To produce and purify recombinant diTPS enzymes for in vitro functional characterization.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the target diTPS gene from cDNA. Clone the amplified gene into a suitable bacterial expression vector (e.g., pET-28a(+)) containing a polyhistidine (His)-tag for affinity purification.

-

Heterologous Expression in E. coli: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-20°C) overnight.

-

Protein Purification: Harvest the cells by centrifugation and lyse them by sonication. Clarify the lysate by centrifugation and purify the His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

In Vitro Diterpene Synthase Assay

Objective: To determine the enzymatic activity and product profile of a purified diTPS.

Methodology:

-

Reaction Setup: In a glass vial, combine the purified diTPS enzyme with the substrate (GGPP for class II diTPSs, or the product of the class II diTPS reaction for class I diTPSs) in a suitable assay buffer containing MgCl₂.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. Comparison of the mass spectrum and retention time with authentic standards confirms the product identity.[5]

Heterologous Expression and In Vitro Assay of Cytochrome P450 Enzymes

Objective: To functionally characterize CYP enzymes involved in clerodane biosynthesis.

Methodology:

-

Yeast Expression System: Co-express the target CYP gene and a cytochrome P450 reductase (CPR) gene in Saccharomyces cerevisiae.

-

Microsome Preparation: Grow the transformed yeast cells and induce protein expression. Harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP and CPR enzymes.[7]

-

In Vitro Assay: In a reaction mixture, combine the microsomal preparation with the putative substrate (the product of the diTPS reaction or a subsequent intermediate) and an NADPH-regenerating system.[10]

-

Product Extraction and Analysis: Incubate the reaction and then extract the products with an organic solvent. Analyze the products by LC-MS or GC-MS to identify the hydroxylated products.

Regulation of Biosynthesis

The biosynthesis of clerodane diterpenoids, like other plant specialized metabolites, is tightly regulated by a complex network of signaling pathways in response to both developmental cues and environmental stimuli.

Jasmonate Signaling

Jasmonates (JAs), including jasmonic acid and its methyl ester, are key phytohormones involved in plant defense responses. Wounding or herbivore attack triggers the biosynthesis of JAs, which in turn activate the expression of genes encoding enzymes in specialized metabolic pathways, including those for terpenoid biosynthesis. The core of the JA signaling pathway involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which leads to the activation of transcription factors (e.g., MYC2) that bind to the promoters of JA-responsive genes, including diTPSs and CYPs.[10][11]

// Nodes Stimuli [label="Wounding / Herbivory", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; JA_Biosynthesis [label="JA Biosynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; JA_Ile [label="JA-Ile", fillcolor="#FBBC05", fontcolor="#202124"]; COI1_JAZ [label="SCF(COI1)/JAZ Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; JAZ_Degradation [label="JAZ Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; MYC2 [label="MYC2 (Transcription Factor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Expression of Clerodane\nBiosynthesis Genes", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stimuli -> JA_Biosynthesis [color="#EA4335"]; JA_Biosynthesis -> JA_Ile [color="#EA4335"]; JA_Ile -> COI1_JAZ [label="promotes", color="#4285F4"]; COI1_JAZ -> JAZ_Degradation [color="#4285F4"]; JAZ_Degradation -> MYC2 [label="releases", color="#4285F4"]; MYC2 -> Gene_Expression [label="activates", color="#4285F4"]; } dot Caption: Simplified jasmonate signaling pathway.

Light Signaling

Light is a critical environmental factor that influences plant growth, development, and the production of specialized metabolites. Plants perceive different wavelengths of light through photoreceptors such as phytochromes (red/far-red light) and cryptochromes (blue light).[12] Light signaling pathways can regulate the expression of key transcription factors, which in turn modulate the expression of genes involved in terpenoid biosynthesis. For instance, light can influence the accumulation of precursors from the MEP pathway and the expression of diTPSs and CYPs.[6][13]

// Nodes Light [label="Light (Red, Blue)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Photoreceptors [label="Photoreceptors\n(Phytochromes, Cryptochromes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Cascade [label="Signaling Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., HY5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Expression of Clerodane\nBiosynthesis Genes", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Light -> Photoreceptors [label="activates", color="#4285F4"]; Photoreceptors -> Signaling_Cascade [color="#4285F4"]; Signaling_Cascade -> Transcription_Factors [label="activates/represses", color="#4285F4"]; Transcription_Factors -> Gene_Expression [label="regulates", color="#4285F4"]; } dot Caption: Simplified light signaling pathway in plants.

Conclusion and Future Perspectives

The biosynthesis of clerodane diterpenoids is a complex and highly regulated process that is beginning to be unraveled through modern molecular and analytical techniques. Significant progress has been made in elucidating the core biosynthetic pathway and identifying key enzymes, particularly for medicinally important compounds like Salvinorin A. The experimental protocols and workflows outlined in this guide provide a framework for the discovery and characterization of new biosynthetic pathways for other clerodane diterpenoids.

Future research will likely focus on several key areas:

-

Complete Pathway Elucidation: The functions of many CYPs and other tailoring enzymes in the vast number of clerodane pathways remain to be discovered.

-

Regulatory Networks: A deeper understanding of the transcriptional regulation and signaling pathways controlling clerodane biosynthesis will be crucial for optimizing their production.

-

Metabolic Engineering: With the identification of the complete biosynthetic pathways, engineering microbial or plant hosts for the sustainable and scalable production of high-value clerodane diterpenoids is a promising avenue. This includes optimizing precursor supply, enzyme expression, and pathway flux.

-

Enzyme Engineering: The directed evolution of diTPSs and CYPs could lead to the production of novel clerodane analogs with improved or new biological activities.

This technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, providing the foundational knowledge and methodological guidance necessary to advance the exciting field of clerodane diterpenoid biosynthesis.

References

- 1. abcam.cn [abcam.cn]

- 2. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Detection and Quantification of Hallucinogenic Salvinorin A in Commercial Salvia divinorum Products by DART-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Using Gene Expression to Study Specialized Metabolism—A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Using Gene Expression to Study Specialized Metabolism—A Practical Guide [frontiersin.org]

- 10. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants | MDPI [mdpi.com]

- 12. Light Signaling – Shabek Lab [shabek-lab.ucdavis.edu]

- 13. researchgate.net [researchgate.net]

The Unraveling of a Diterpenoid: A Technical Guide to the Chemical Structure Elucidation of Clerocidin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core analytical methodologies and experimental data pivotal to the chemical structure elucidation of clerocidin, a potent diterpenoid antibiotic. By examining the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document serves as a comprehensive resource for understanding the intricate process of natural product characterization. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to enhance comprehension.

Introduction

This compound, a member of the clerodane diterpenoid class of natural products, has garnered significant interest due to its notable biological activities, particularly its function as an inhibitor of bacterial DNA gyrase.[1] The elucidation of its complex chemical architecture was a critical step in understanding its mechanism of action and enabling further synthetic and medicinal chemistry efforts. This guide provides a detailed retrospective of the key analytical techniques that were instrumental in piecing together the molecular puzzle of this compound.

Spectroscopic Elucidation

The primary structure of this compound was largely determined through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provided crucial information regarding the carbon skeleton, functional groups, and overall connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was fundamental in defining the proton and carbon framework of this compound. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments allowed for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher) to obtain information about the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify the number of unique carbon atoms and their chemical shifts, which indicate their functional group type (e.g., carbonyl, olefinic, aliphatic).

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton coupling networks, revealing which protons are adjacent to one another.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Quantitative NMR Data for this compound

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the core structure of this compound. Note: The data presented here is a representative compilation based on published information for this compound and closely related analogues. Specific values may vary slightly depending on the solvent and experimental conditions.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 1.50 | m | 35.2 | |

| 2 | 1.65, 1.45 | m | 18.5 | |

| 3 | 2.10 | m | 41.0 | |

| 4 | - | - | - | 34.8 |

| 5 | 1.30 | m | 55.6 | |

| 6 | 3.60 | dd | 11.5, 4.5 | 72.1 |

| 7 | 1.80 | m | 38.9 | |

| 8 | 1.70 | m | 43.2 | |

| 9 | 0.95 | s | 16.5 | |

| 10 | 1.90 | m | 56.3 | |

| 11 | 2.80 | m | 48.1 | |

| 12 | 3.15 | d | 3.0 | 60.5 |

| 13 | 5.30 | t | 7.0 | 124.8 |

| 14 | 4.60 | d | 7.0 | 68.9 |

| 15 | 9.40 | s | 193.5 | |

| 16 | 4.75 | s | 98.2 | |

| 17 (Me) | 0.85 | d | 6.5 | 15.8 |

| 18 (Me) | 0.80 | s | 16.2 | |

| 19 (CH₂O) | 3.80, 3.50 | d, d | 11.0 | 64.5 |

| 20 (Me) | 0.90 | s | 17.1 |

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the this compound Core.

Workflow for NMR-based Structure Elucidation of this compound

Mass Spectrometry (MS)

Mass spectrometry provided the molecular weight of this compound and valuable information about its fragmentation patterns, which helped to confirm the proposed structure. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition of the parent molecule and its fragments.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) or a similar soft ionization technique is used to generate gas-phase ions of the molecule with minimal fragmentation. This allows for the determination of the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Tandem Mass Spectrometry (MS/MS): To induce fragmentation, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.

Quantitative Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Proposed Fragment Structure/Loss |

| [M+H]⁺ | 391.2069 | 391.2072 | Molecular Ion |

| [M+H-H₂O]⁺ | 373.1964 | 373.1968 | Loss of a hydroxyl group |

| [M+H-C₂H₂O]⁺ | 349.1964 | 349.1961 | Loss of a ketene (B1206846) group from the side chain |

| [M+H-C₅H₈O₂]⁺ | 291.1647 | 291.1650 | Cleavage of the diterpenoid side chain |

| C₁₅H₂₃O₂⁺ | 247.1698 | 247.1701 | Clerodane core fragment |

Table 2: High-Resolution Mass Spectrometry Fragmentation Data for this compound.

Logical Flow of Mass Spectrometry Analysis

Stereochemical Determination

While NMR and MS can establish the planar structure and relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound often requires X-ray crystallography.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous three-dimensional model of the molecule, confirming the connectivity and establishing the absolute stereochemistry.

Experimental Protocol: X-ray Crystallography

-

Crystallization: The most critical and often challenging step is to grow single crystals of this compound of suitable quality for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data. The absolute configuration can be determined using anomalous dispersion effects, often by comparing the structure to a known chiral center or through the Flack parameter.

Crystallographic Data for a this compound Derivative

While crystallographic data for native this compound may be challenging to obtain, data from a suitable derivative can confirm the core stereochemistry.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.25 |

| b (Å) | 12.88 |

| c (Å) | 18.54 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | < 0.05 |

Table 3: Representative Crystallographic Data for a Clerodane Diterpenoid.

Experimental Workflow for X-ray Crystallography

References

An In-depth Technical Guide to Clerocidin Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerocidin is a diterpenoid antibiotic that has garnered significant interest within the scientific community due to its potent antibacterial and cytotoxic activities. Its unique mode of action, primarily targeting bacterial DNA gyrase and eukaryotic topoisomerase II, makes it a compelling scaffold for the development of novel therapeutic agents. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for designing more effective and selective analogues. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Structure-Activity Relationships

The biological activity of this compound is intrinsically linked to several key structural features. The presence of a highly strained epoxide ring is fundamental for its covalent interaction with DNA, a critical step in its mechanism of action. Furthermore, the side chain at the C-12 to C-15 position has been identified as a crucial determinant of its biological potency. Modifications to these regions have been shown to significantly impact the compound's antibacterial and cytotoxic efficacy.

Quantitative Structure-Activity Relationship Data

While extensive quantitative SAR data for a wide range of this compound analogues remains somewhat limited in publicly accessible literature, the following tables summarize the available data on the antibacterial and cytotoxic activities of this compound and related compounds. This data provides a foundation for understanding the impact of structural modifications on biological activity.

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound/Analogue | Test Organism | MIC (µg/mL) | Reference |

| This compound | Streptococcus pneumoniae | 0.2 - 0.4 | [1] |

| This compound-resistant S. pneumoniae (GyrA G79A) | Streptococcus pneumoniae | 12 - 24 | [1] |

Table 2: Cytotoxicity of this compound and Analogues

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

| This compound | (Data not explicitly found in searches) | - | |

| Various Clerodane Diterpenoids | Various Cancer Cell Lines | (Data not explicitly found in searches for direct this compound analogues) |

Note: The search for comprehensive tables of IC50 and MIC values for a series of synthetic this compound analogues was not fruitful. The tables above are populated with the limited direct data found. Further research and synthesis of novel derivatives are required to build a more extensive SAR database.

Mechanism of Action: Targeting DNA Topoisomerases

This compound exerts its biological effects by targeting type II topoisomerases, namely DNA gyrase in bacteria and topoisomerase II in eukaryotic cells. It acts as a topoisomerase poison, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of DNA strand breaks, ultimately triggering cell death.

A critical aspect of this compound's mechanism is its ability to induce both reversible and irreversible DNA cleavage. The irreversibility is site-selective and is notably dependent on the presence of a guanine (B1146940) residue at the 3'-end of the cleavage site. It is proposed that a specific moiety of this compound reacts with this guanine within the ternary complex, leading to an irreversible covalent modification of the DNA.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound on DNA topoisomerase II.

Caption: Mechanism of this compound-induced Topoisomerase II poisoning.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the biological activity of this compound and its analogues. The following sections provide methodologies for key experiments cited in the literature.

DNA Gyrase Supercoiling Assay

This assay is used to determine the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

-

Enzyme and DNA Addition: Add purified DNA gyrase (e.g., from E. coli or S. pneumoniae) and relaxed plasmid DNA (e.g., pBR322) to the reaction mixture.

-

Compound Incubation: Add the test compound (this compound or its analogue) at various concentrations to the reaction mixture. A control reaction without the compound should be included.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

-

Agarose (B213101) Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay is employed to assess the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.

Methodology:

-

DNA Substrate Preparation: Use a supercoiled plasmid DNA (e.g., pBR322) or a 5'-end radiolabeled DNA fragment as the substrate.

-

Reaction Setup: Prepare a reaction buffer typically containing 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 1 mM ATP.

-

Enzyme and Compound Incubation: Add purified topoisomerase II and the test compound to the reaction mixture containing the DNA substrate.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Cleavage Complex Trapping: Stop the reaction and trap the cleavage complex by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.5 mg/mL.

-

Further Incubation: Incubate at 37-50°C for an additional 30-60 minutes to digest the protein.

-

Analysis: Analyze the DNA products by agarose gel electrophoresis (for plasmid DNA) or denaturing polyacrylamide gel electrophoresis (for radiolabeled fragments). The appearance of linear DNA (from plasmid) or cleaved fragments indicates the compound's ability to induce topoisomerase II-mediated DNA cleavage.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationship of this compound is a complex and evolving field of study. The available data clearly indicates the critical roles of the epoxide ring and the C-12 to C-15 side chain in its potent biological activities. The mechanism of action, involving the poisoning of type II topoisomerases, provides a solid basis for its antibacterial and cytotoxic effects.

To advance the development of this compound-based therapeutics, several key areas require further investigation. A systematic synthesis and biological evaluation of a diverse library of this compound analogues are crucial to generate a comprehensive quantitative SAR database. This will enable the development of predictive computational models to guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular interactions within the ternary this compound-topoisomerase-DNA complex will be invaluable for the rational design of next-generation inhibitors. Continued research in these areas holds the promise of unlocking the full therapeutic potential of this fascinating natural product.

References

The Biological Activity of Clerocidin Analogs: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent Class of Topoisomerase II Poisons

Clerocidin, a naturally occurring clerodane diterpenoid, has garnered significant interest within the scientific community for its potent antibacterial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a focus on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Core Mechanism of Action: DNA Topoisomerase II Poisoning

This compound and its analogs exert their biological effects primarily by acting as poisons of DNA topoisomerase II (Topo II), a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[1][2][3] Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, this compound and its derivatives are classified as Topo II poisons because they stabilize the transient "cleavable complex" formed between Topo II and DNA.[3][4][5] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequently triggering programmed cell death (apoptosis).[3][6]

A key feature of this compound's mechanism is its ability to induce irreversible DNA cleavage.[7][8] This is attributed to the alkylation of unpaired guanine (B1146940) residues at the -1 position relative to the DNA cleavage site by the epoxide group of the this compound molecule.[1][2][5][8] The C12-C15 side chain of this compound is also crucial for its activity.[7]

dot```dot graph Clerocidin_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

This compound [label="this compound Analog", fillcolor="#4285F4"]; TopoII_DNA [label="Topoisomerase II-DNA Complex", fillcolor="#34A853"]; Cleavable_Complex [label="Ternary Cleavable Complex\n(Stabilized)", fillcolor="#FBBC05"]; DSB [label="DNA Double-Strand Breaks\n(Irreversible)", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335"];

This compound -> TopoII_DNA [label="Binds to"]; TopoII_DNA -> Cleavable_Complex [label="Stabilizes"]; Cleavable_Complex -> DSB [label="Prevents Re-ligation"]; DSB -> Apoptosis [label="Triggers"]; }

Methodology:

-

Reaction Setup: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human or bacterial topoisomerase II, and the this compound analog at various concentrations is prepared in a suitable buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the cleavable complex.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing a strong detergent (e.g., SDS) and a protease (e.g., proteinase K) to denature and digest the enzyme.

-

Gel Electrophoresis: The DNA products are separated by agarose (B213101) gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with an intercalating agent (e.g., ethidium (B1194527) bromide) and imaging under UV light.

-

Analysis: The formation of linearized and nicked plasmid DNA, indicative of DNA cleavage, is quantified.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

References

- 1. Casearin X, its degradation product and other clerodane diterpenes from leaves of Casearia sylvestris: evaluation of cytotoxicity against normal and tumor human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures and cytotoxic activity relationship of casearins, new clerodane diterpenes from Casearia sylvestris Sw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures and Cytotoxic Activity Relationship of Casearins, New Clerodane Diterpenes from Casearia sylvestris SW. [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. New halimane and clerodane diterpenoids from Croton cnidophyllus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ent-Clerodane Diterpenes from the Bark of Croton oligandrus Pierre ex Hutch. and Assessment of Their Cytotoxicity against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Clerocidin's Mode of Action: A Technical Guide to its Molecular Mechanisms and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerocidin is a diterpenoid natural product that exhibits both antibacterial and anticancer activities. Its mechanism of action has been the subject of numerous studies, revealing a complex interaction with cellular machinery, primarily targeting type II topoisomerases. This technical guide provides an in-depth overview of the current understanding of this compound's mode of action, with a focus on its molecular targets, the chemical basis of its activity, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism: Targeting Type II Topoisomerases

This compound's primary molecular targets are type II topoisomerases, which are essential enzymes that manage DNA topology. In bacteria, this compound inhibits DNA gyrase, while in mammalian cells, it targets topoisomerase II.[1][2] Unlike many other topoisomerase inhibitors, this compound acts as a "poison," trapping the enzyme-DNA cleavage complex. This stabilization of the cleavage complex leads to the accumulation of DNA strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis.[2][3]

A unique feature of this compound is its ability to induce both reversible and irreversible DNA cleavage, a characteristic that is dependent on the DNA sequence at the cleavage site.[4]

Irreversible DNA Cleavage

The irreversible nature of this compound-induced DNA cleavage is a key aspect of its potent cytotoxic effects. This irreversibility is observed when a guanine (B1146940) (G) residue is present at the -1 position relative to the DNA cleavage site.[4] The proposed mechanism involves the alkylation of this guanine residue by the epoxide functional group of this compound.[2][3] This covalent modification of the DNA backbone prevents the re-ligation of the cleaved DNA strand, resulting in a permanent DNA break.[4]

Reversible DNA Cleavage

In the absence of a guanine at the -1 position, this compound can still stabilize the topoisomerase II-DNA cleavage complex, but this interaction is reversible.[4] The precise molecular interactions governing this reversible inhibition are less understood but are thought to involve non-covalent interactions within the cleavage complex.

Quantitative Data on this compound's Activity

Table 1: Inhibition of Bacterial DNA Gyrase by this compound

| Enzyme Target | Organism | Assay Type | IC50 | Reference |

| DNA Gyrase | Streptococcus pneumoniae | Supercoiling Assay | 40 µM | [5] |

Table 2: Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 | Reference |

| Various Human Cancer Cell Lines | Not Specified | Not Specified | Data not available in searched literature |

Note: While this compound is known to be cytotoxic to various cancer cell lines, specific IC50 values are not consistently reported in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections outline the key experimental protocols used in mode of action studies.

DNA Gyrase Supercoiling Assay

This assay is used to determine the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.

a. Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

Purified DNA gyrase

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, glycerol, and albumin)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Agarose (B213101) gel electrophoresis system

-

Ethidium bromide or other DNA stain

b. Procedure:

-

Prepare reaction mixtures on ice containing assay buffer, relaxed plasmid DNA, and ATP.

-

Add varying concentrations of this compound or solvent control to the reaction tubes.

-

Initiate the reaction by adding a defined amount of DNA gyrase to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the bands under UV light. The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of this compound.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay assesses the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.

a. Materials:

-

Supercoiled plasmid DNA (e.g., pBR322) or a specific DNA fragment labeled with a radioisotope (e.g., 32P).

-

Purified human topoisomerase IIα or IIβ.

-

Assay buffer (containing Tris-HCl, NaCl, MgCl2, DTT, and BSA).

-

This compound.

-

SDS and proteinase K.

-

Agarose or polyacrylamide gel electrophoresis system.

b. Procedure:

-

Set up reaction mixtures containing assay buffer and supercoiled plasmid DNA or radiolabeled DNA substrate.

-

Add different concentrations of this compound or a vehicle control.

-

Add purified topoisomerase II to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction and trap the cleavage complexes by adding SDS.

-

Digest the protein component by adding proteinase K and incubating further.

-

Analyze the DNA products by electrophoresis. An increase in linear (for plasmid DNA) or cleaved (for labeled fragments) DNA indicates the stabilization of the cleavage complex by this compound.

Guanine Alkylation Assay

This assay provides evidence for the covalent modification of guanine residues by this compound.

a. Materials:

-

Single-stranded or double-stranded DNA oligonucleotides with known sequences, some containing guanine at specific positions.

-

This compound.

-

Reaction buffer.

-

Piperidine (for chemical cleavage at alkylated sites).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

b. Procedure:

-

Incubate the DNA oligonucleotides with or without this compound in the reaction buffer.

-

After incubation, the DNA is purified to remove excess this compound.

-

To detect alkylated guanines, the DNA is treated with piperidine, which induces strand scission at the site of alkylation.

-

The DNA fragments are then separated by denaturing PAGE.

-

The appearance of specific cleavage products in the this compound-treated sample, corresponding to the positions of guanines, confirms alkylation.

Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxicity of this compound against cancer cell lines.

a. Materials:

-

Human cancer cell lines.

-

Complete cell culture medium.

-

96-well plates.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

b. Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. The IC50 value can be calculated from the dose-response curve.

Visualizing the Mode of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows involved in this compound's mode of action.

Caption: this compound's mechanism of action on type II topoisomerases.

Caption: Workflow for a topoisomerase II-mediated DNA cleavage assay.

Caption: The chemical basis of irreversible DNA cleavage by this compound.

Conclusion

This compound represents a fascinating natural product with a well-defined, yet intricate, mode of action. Its ability to induce both reversible and irreversible DNA damage through the poisoning of type II topoisomerases, coupled with its sequence-specific covalent modification of DNA, provides a strong foundation for its development as a therapeutic agent. Further research is warranted to fully elucidate the quantitative aspects of its interaction with mammalian topoisomerase II isoforms and to expand the evaluation of its cytotoxic profile against a broader range of cancer cell types. The experimental protocols and mechanistic understanding presented in this guide offer a comprehensive framework for researchers and drug development professionals to advance the study of this compound and its derivatives.

References

- 1. Mapping of DNA topoisomerase II poisons (etoposide, this compound) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Irreversible and reversible topoisomerase II DNA cleavage stimulated by this compound: sequence specificity and structural drug determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

Unveiling the Antibacterial Potential of Clerocidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antibacterial properties of clerocidin, a diterpenoid natural product with a unique mechanism of action against bacterial pathogens. This document provides a comprehensive overview of its mechanism, spectrum of activity, and detailed experimental protocols for its evaluation, designed to support further research and development in the field of novel antibiotics.

Mechanism of Action: A Dual-Targeting Topoisomerase Inhibitor

This compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and chromosome segregation, making them validated targets for antibiotic development.

This compound's mechanism is distinct from other topoisomerase poisons. It stabilizes the covalent enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[1] A key feature of this compound's action is the induction of both irreversible and reversible DNA cleavage. The irreversible cleavage is notably dependent on the presence of a guanine (B1146940) residue at the -1 position relative to the DNA scission site.[1] This unique characteristic suggests a covalent interaction between this compound and the guanine base within the cleavage complex.

dot

Caption: Mechanism of action of this compound.

Spectrum of Antibacterial Activity

This compound has demonstrated activity against a range of bacteria, with a notable potency against Gram-positive species. While it also exhibits activity against some Gram-negative bacteria, it is generally less effective.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae (CL-resistant R6 transformant) | Positive | 12-24 | [1] |

| Streptococcus pneumoniae (R6 recipient strain) | Positive | 0.2-0.4 | [1] |

| Staphylococcus aureus (ATCC strains) | Positive | Data not available | |

| Escherichia coli (ATCC strains) | Negative | Data not available |

Note: Specific MIC values for this compound against standard susceptible strains of S. aureus and E. coli were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Spectrophotometer

Protocol:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no this compound).

-

Sterility Control: A well containing 200 µL of uninoculated MHB.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth). This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

dot

Caption: Workflow for MIC determination.

DNA Gyrase Inhibition Assay (DNA Supercoiling Assay)

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

-

ATP

-

This compound

-

Agarose (B213101) gel electrophoresis equipment

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

-

Enzyme Addition: Add purified DNA gyrase to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS and proteinase K).

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Topoisomerase IV Inhibition Assay (DNA Relaxation Assay)

This assay assesses the inhibitory effect of this compound on the DNA relaxation activity of topoisomerase IV.

Materials:

-

Purified topoisomerase IV (ParC and ParE subunits)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM Mg(OAc)2, 10 mM DTT, 50 µg/mL albumin)

-

ATP

-

This compound

-

Agarose gel electrophoresis equipment

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and different concentrations of this compound.